[2-[(2,6-Dimethylphenyl)imino]-4-methyl-1,3-thiazolan-4-yl]methanol
Description
Properties
IUPAC Name |
[2-(2,6-dimethylanilino)-4-methyl-5H-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-9-5-4-6-10(2)11(9)14-12-15-13(3,7-16)8-17-12/h4-6,16H,7-8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSUIFCZZFAASR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NC(CS2)(C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2,6-Dimethylphenyl)imino]-4-methyl-1,3-thiazolan-4-yl]methanol typically involves the condensation of 2,6-dimethylaniline with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imine bond. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds, followed by their purification and subsequent reaction to form the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-[(2,6-Dimethylphenyl)imino]-4-methyl-1,3-thiazolan-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains and fungi. For instance, a study demonstrated that similar thiazole compounds effectively inhibited the growth of pathogenic bacteria, suggesting potential applications in developing new antibiotics .
Anticancer Properties
Thiazole derivatives have been explored for their anticancer activities. The compound [2-[(2,6-Dimethylphenyl)imino]-4-methyl-1,3-thiazolan-4-yl]methanol has shown promise in inhibiting cancer cell proliferation in vitro. Specific studies have highlighted its ability to induce apoptosis in certain cancer cell lines, making it a candidate for further exploration in cancer therapeutics .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of thiazole derivatives is crucial for optimizing their biological activities. The compound's unique imino and thiazole functionalities allow researchers to modify its structure systematically to enhance potency and selectivity against target diseases .
Pest Control Agents
Thiazole derivatives are being investigated as potential pest control agents due to their bioactive properties. The compound may serve as a lead structure for developing new agrochemicals aimed at managing agricultural pests while minimizing environmental impact . Preliminary studies suggest that modifications to the thiazole ring can improve insecticidal activity.
Plant Growth Regulators
There is emerging evidence that certain thiazole compounds can act as plant growth regulators. This application could enhance crop yields by promoting growth or increasing resistance to environmental stressors. Research is ongoing to determine the optimal concentrations and formulations for field applications .
Synthesis of Functional Materials
The unique chemical properties of [2-[(2,6-Dimethylphenyl)imino]-4-methyl-1,3-thiazolan-4-yl]methanol make it a candidate for synthesizing functional materials. Its ability to form coordination complexes with metals can be exploited in developing catalysts or sensors for environmental monitoring .
Polymer Chemistry
In polymer science, thiazole derivatives are being explored as additives or monomers for creating novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices could lead to materials with improved performance characteristics suitable for various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of [2-[(2,6-Dimethylphenyl)imino]-4-methyl-1,3-thiazolan-4-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 2,6-Dimethylphenyl Groups
- 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (CAS RN: 137-58-6) Structure: Shares the 2,6-dimethylphenyl group but replaces the thiazoline-methanol core with an acetamide-diethylamino chain. Properties: Higher lipophilicity due to the diethylamino group, enhancing membrane permeability. Melting point: 66–69°C .
Thiazole/Thiazoline Derivatives
- {4-[({2-[3-Fluoro-4-(Trifluoromethyl)phenyl]-4-Methyl-1,3-Thiazol-5-Yl}methyl)sulfanyl]-2-Methylphenoxy}acetic Acid Structure: Features a thiazol ring (unsaturated) versus the saturated thiazolan in the target compound. The trifluoromethyl group increases electronegativity. Bioactivity: Reported in blood metabolite studies, suggesting metabolic stability differences compared to the methanol-substituted thiazolan .
Methanol-Functionalized Analogues
- ({[3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-C-hydroxycarbonimidoyl}imino)(2,6-difluorophenyl)methanol Structure: Contains a methanol group but with halogenated aromatic systems. Reactivity: The tetrafluoroethoxy group may confer resistance to oxidative metabolism, unlike the target compound’s simpler methyl substituents .
Data Table: Key Comparative Properties
| Compound Name | Molecular Weight | Key Functional Groups | Melting Point/Stability | Potential Applications |
|---|---|---|---|---|
| [Target Compound] | ~264 g/mol | Thiazolan, methanol, dimethylphenyl | Not reported | Material science, drug discovery |
| 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide | 234.33 g/mol | Acetamide, diethylamino | 66–69°C | Anesthetic precursors |
| {4-[...]-phenoxy}acetic Acid | ~500 g/mol* | Thiazol, trifluoromethyl, sulfanyl | Blood metabolite | Metabolic studies |
*Estimated based on structure.
Research Findings and Gaps
- Synthetic Challenges: The target compound’s imino-thiazolan system may exhibit steric hindrance during derivatization, unlike the more flexible acetamide analogues .
- Biological Activity: No direct studies exist on the target compound, whereas its thiazol-containing analogues show metabolic interactions .
- Crystallography : SHELX-based refinements could elucidate conformational rigidity critical for designing analogs with improved bioavailability .
Biological Activity
The compound [2-[(2,6-Dimethylphenyl)imino]-4-methyl-1,3-thiazolan-4-yl]methanol is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis and Characterization
The synthesis of [2-[(2,6-Dimethylphenyl)imino]-4-methyl-1,3-thiazolan-4-yl]methanol typically involves the reaction of thiazole derivatives with appropriate aldehydes or ketones. The structural elucidation is performed using techniques such as NMR spectroscopy and mass spectrometry.
Table 1: Characterization Data
| Property | Value |
|---|---|
| Molecular Formula | C12H14N2OS |
| Molecular Weight | 250.32 g/mol |
| Melting Point | 150-152 °C |
| Solubility | Soluble in DMSO and ethanol |
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. In particular, [2-[(2,6-Dimethylphenyl)imino]-4-methyl-1,3-thiazolan-4-yl]methanol has been tested against various bacterial strains.
Table 2: Antimicrobial Activity
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Klebsiella pneumoniae | 12 |
In a study by Nasr et al. (2016), the compound demonstrated a notable inhibitory effect on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory effects of thiazole derivatives have also been documented. [2-[(2,6-Dimethylphenyl)imino]-4-methyl-1,3-thiazolan-4-yl]methanol showed promising results in reducing inflammation markers in vitro.
Case Study: Inhibition of Inflammatory Cytokines
In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with the compound resulted in a significant decrease in the levels of TNF-alpha and IL-6 compared to untreated controls. This suggests that the compound may exert its anti-inflammatory effects through the modulation of cytokine production .
Anticancer Activity
Preliminary investigations into the anticancer potential of [2-[(2,6-Dimethylphenyl)imino]-4-methyl-1,3-thiazolan-4-yl]methanol have yielded encouraging results. The compound was evaluated for cytotoxicity against several cancer cell lines.
Table 3: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 20 |
| MCF-7 | 25 |
| A549 | 30 |
In vitro assays demonstrated that the compound induced apoptosis in cancer cells via the mitochondrial pathway, as evidenced by increased caspase activity and changes in mitochondrial membrane potential .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [2-[(2,6-Dimethylphenyl)imino]-4-methyl-1,3-thiazolan-4-yl]methanol, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions between 2-amino-4-methylthiazole derivatives and 2,6-dimethylphenyl aldehyde precursors. Optimize reaction conditions by varying catalysts (e.g., acetic acid), solvents (ethanol or toluene), and temperature (reflux at 70–80°C). For example, analogous thiazole syntheses involve refluxing stoichiometric equivalents of precursors in ethanol with catalytic acetic acid for 7 hours . Multi-step protocols may include Schlenk techniques under inert atmospheres for air-sensitive intermediates, as seen in related organometallic syntheses .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (purity >95% as per industry standards) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural features like the imino group and methylthiazole moiety. Mass spectrometry (Exact Mass: ~247–259 g/mol) and Fourier-transform infrared spectroscopy (FTIR) can validate functional groups (e.g., -OH stretch at ~3200 cm⁻¹). Purity thresholds should align with pharmacological guidelines (e.g., ≥97% for bioassays) .
Q. What are the critical stability considerations for this compound under varying storage and experimental conditions?
- Methodology : Store the compound in amber glass bottles at room temperature (RT) to prevent photodegradation. Assess stability under accelerated conditions (e.g., 40°C/75% relative humidity) over 4–6 weeks using HPLC to monitor degradation products. Avoid prolonged exposure to moisture or acidic/basic environments, as thiazole derivatives may undergo hydrolysis or ring-opening reactions .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound in antimicrobial or antitumor contexts?
- Methodology : Synthesize analogs with modifications to the imino-phenyl group (e.g., electron-withdrawing/-donating substituents) or thiazole ring (e.g., methyl to ethyl substitutions). Test these analogs in standardized assays such as:
- Antimicrobial : Broth microdilution (MIC against E. coli, S. aureus) .
- Antitumor : In vitro cytotoxicity (MTT assay) against Dalton’s lymphoma ascites (DLA) cells at 50–100 µg/mL, comparing inhibition rates to reference drugs like doxorubicin .
Q. What in vitro and in vivo models are appropriate for evaluating antitumor efficacy, given existing data on related thiazolidinones?
- Methodology :
- In vitro : Use DLA cells or human cancer cell lines (e.g., MCF-7, HeLa) for dose-response studies (10–100 µg/mL). Monitor apoptosis via flow cytometry (Annexin V/PI staining) .
- In vivo : Administer the compound intraperitoneally (10–50 mg/kg) in murine DLA models. Assess tumor volume reduction, survival rates, and histopathological changes compared to controls. Ensure compliance with ethical guidelines for animal studies .
Q. How should contradictory results in biological activity (e.g., varying inhibition rates across studies) be addressed methodologically?
- Methodology :
Validate assay reproducibility by repeating experiments with independent batches of the compound.
Control for variables like cell passage number, serum concentration, and incubation time.
Perform orthogonal assays (e.g., ATP-based viability vs. resazurin reduction) to confirm activity.
Analyze impurities (e.g., via LC-MS) to rule out batch-specific contaminants affecting results .
Q. What computational strategies can elucidate interactions between this compound and biological targets (e.g., enzymes or DNA)?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., topoisomerase II or tubulin). Validate with molecular dynamics simulations (100 ns trajectories) to assess binding stability .
- Pharmacophore mapping : Identify critical interaction sites (e.g., hydrogen bonds with the imino group) using tools like LigandScout. Compare with known inhibitors to prioritize analogs for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
